molecular formula C14H10O4 B3326879 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 29100-83-2

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B3326879
CAS No.: 29100-83-2
M. Wt: 242.23 g/mol
InChI Key: KDAMTLGCZPUMAR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione (CAS 29100-83-2), also known as Maturone, is a high-purity naphtho[2,3-b]furan-4,9-dione derivative supplied as a reference standard for pharmaceutical and natural product research . This compound is part of the furanonaphthoquinone family, a privileged structural motif found in natural products and known for its versatile biological activities . Recent research on related furanonaphthoquinones isolated from natural sources, such as Origanum majorana , has demonstrated significant antimicrobial properties, including high antibacterial and antifungal activities against a panel of bacterial and fungal strains . These compounds have shown promise as substantial biofilm formation inhibitors on E. coli strains and exhibit efflux pump inhibition activity, which is a key mechanism in overcoming bacterial multidrug resistance . The naphtho[2,3-b]furan-4,9-dione core structure is of continued interest in drug discovery, and modern synthetic approaches, including visible-light-mediated [3+2] cycloaddition reactions, have been developed to provide efficient and green routes for creating this promising scaffold . This product is intended for analytical purposes such as method development, validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(hydroxymethyl)-5-methylbenzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7-3-2-4-9-10(7)13(17)11-8(5-15)6-18-14(11)12(9)16/h2-4,6,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAMTLGCZPUMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides a green and efficient means to synthesize naphtho[2,3-b]furan-4,9-diones under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the environmentally friendly and efficient synthetic routes mentioned above could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans.

Scientific Research Applications

Scientific Applications of 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione

This compound is a naphthofuran derivative with a fused ring system including a naphthalene and a furan ring, with hydroxymethyl and methyl functional groups attached. It is notable for its potential biological activities and applications in scientific research.

Synthesis and Production

This compound can be synthesized through the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction uses commercially available palladium on carbon (Pd/C) as a catalyst and doesn't need oxidants or hydrogen acceptors, making it environmentally friendly. While industrial production methods are not well-documented, the efficient synthetic routes could be scaled up for industrial applications.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reduction reactions can convert the quinone moiety to hydroquinone using reducing agents such as sodium borohydride NaBH4NaBH_4 and lithium aluminum hydride LiAlH4LiAlH_4.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major products from these reactions include quinone and hydroquinone derivatives, and substituted naphthofurans.

Research Applications

This compound is used in various scientific research applications:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound shows potential biological activities, such as antitumor and antiviral properties.
  • Medicine: It is being investigated for potential use in drug discovery and development.
  • Industry: Its structural features make it a candidate for developing new materials with specific properties.

Antitumor Properties

Structurally related compounds have shown antitumor activity. Naphthoquinone derivatives can induce apoptosis in cancer cell lines. For example, Naphtho[1,2-b]furan-4,5-dione (NFD), a related compound, can inhibit the proliferation of breast cancer MDA-MB-231 cells by inducing S-phase arrest and apoptosis via the activation of JNK and ERK signaling pathways and modulation of cyclins and Bcl proteins.

Table 1: Summary of Antitumor Effects

CompoundCell LineMechanism of ActionKey Findings
NFDMDA-MB-231Induces apoptosisS-phase arrest; upregulation of Bad; downregulation of Bcl-2 Activation of caspases; loss of mitochondrial membrane potential

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent . Additionally, the compound may inhibit specific enzymes or proteins involved in viral replication, contributing to its antiviral activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of NBF-dione derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with key analogs:

Compound Name Substituents Synthesis Method Biological Activity Key Findings
3-(Hydroxymethyl)-5-methyl-NBF-dione 3-(CH₂OH), 5-Me Hypothetical* Undetermined (predicted antimicrobial/antitumor) Hydroxymethyl may enhance solubility and redox activity compared to methyl .
2-Methyl-NBF-dione (FNQ3) 2-Me Friedel-Crafts reaction Antiviral (JEV), antimicrobial Highest antiviral activity against Japanese encephalitis virus (IC₅₀ = 3.1 μM) .
8-Hydroxy-NBF-dione (Isodiodantunezone) 8-OH Friedel-Crafts reaction Anti-keratinocyte hyperproliferation Suppresses human keratinocyte growth via redox activation (IC₅₀ = 8.2 μM) .
2-Phenyl-NBF-dione 2-Ph Visible-light [3+2] cycloaddition Cytotoxic (KB cells) 75% yield, regioselective synthesis; IC₅₀ = 12 μM against KB oral cancer cells .
2-(1-Hydroxyethyl)-5-hydroxy-NBF-dione 2-(CH(OH)CH₃), 5-OH Juglone-derived synthesis Anticancer (prostate cancer) β-isomer isolated from Tabebuia avellanedae; induces apoptosis in PC-3 cells .

* Hypothetical synthesis inferred from methods for analogs (e.g., Friedel-Crafts or cycloaddition reactions).

Key Insights

Substituent Position: 2-Substituted analogs (e.g., FNQ3, 2-phenyl) show enhanced antiviral and cytotoxic activities, likely due to steric and electronic interactions with biological targets .

Functional Group Impact :

  • Hydroxyl groups (e.g., 8-OH in isodiodantunezone) enhance redox activity, enabling radical generation for antiproliferative effects .
  • Methyl groups (e.g., FNQ3) improve metabolic stability and membrane permeability, critical for antiviral activity .

Synthetic Efficiency :

  • Friedel-Crafts reactions offer moderate yields (e.g., 9.8% for isodiodantunezone ), while visible-light-mediated cycloaddition achieves higher regioselectivity (75–84% yields) .

Biological Activity

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione is a complex organic compound belonging to the naphthofuran class. Its structure features a fused ring system that includes both naphthalene and furan rings, contributing to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and research.

Molecular Formula: C₁₄H₁₀O₄
Molecular Weight: 242.23 g/mol
IUPAC Name: 3-(hydroxymethyl)-5-methylbenzo[f]benzofuran-4,9-dione

The synthesis of this compound can be achieved through a palladium-catalyzed reverse hydrogenolysis process involving 2-hydroxy-1,4-naphthoquinones and olefins. This method is considered environmentally friendly due to its lack of oxidants and hydrogen acceptors .

Antitumor Properties

Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies have shown that naphthoquinone derivatives can induce apoptosis in various cancer cell lines. Specifically, a related compound, Naphtho[1,2-b]furan-4,5-dione (NFD), has been demonstrated to inhibit the proliferation of breast cancer MDA-MB-231 cells by inducing S-phase arrest and apoptosis via the activation of specific signaling pathways (JNK and ERK) and modulation of cyclins and Bcl proteins .

Table 1: Summary of Antitumor Effects

CompoundCell LineMechanism of ActionKey Findings
NFDMDA-MB-231Induces apoptosisS-phase arrest; upregulation of Bad; downregulation of Bcl-2
---Activation of caspases; loss of mitochondrial membrane potential

Antiviral Activity

The biological activity of this compound also extends to antiviral properties. Compounds in this class have been investigated for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes within host cells.

Applications in Drug Discovery

Given its biological properties, this compound is being explored for potential applications in drug discovery. Its ability to modulate cellular pathways makes it a candidate for developing novel therapeutic agents targeting cancer and viral infections.

Case Studies

A study conducted on related naphthoquinone compounds highlighted their potential in cancer therapy. The research demonstrated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects. This selectivity is crucial for developing effective cancer treatments with minimal side effects.

Q & A

Q. What are the optimized synthetic routes for 3-(hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed reverse hydrogenolysis, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to form the naphtho[2,3-b]furan-4,9-dione core. Pd/C catalysts under hydrogen-free conditions are effective, avoiding oxidants and enabling high regioselectivity . Alternatively, Pd(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes provides diverse derivatives in good yields (65–89%) . Key variables include solvent polarity, temperature, and substituent effects on the starting materials.

Q. How does substitution at the 2-position of the naphtho[2,3-b]furan-4,9-dione scaffold influence biological activity?

Substituents at the 2-position critically modulate antiproliferative and redox activity. Electron-withdrawing groups (e.g., 1,2,4-oxadiazole) enhance suppression of keratinocyte hyperproliferation (IC50 values <1 µM in HaCaT cells) while reducing cytotoxicity. In contrast, bulky or hydrophobic groups may increase membrane damage, as measured by lactate dehydrogenase (LDH) release . Structure-activity relationship (SAR) studies emphasize the necessity of the quinone moiety for redox cycling and superoxide generation .

Q. What analytical methods are recommended for characterizing naphtho[2,3-b]furan-4,9-dione derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C, DEPT) are essential for confirming molecular formulas and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1650 cm<sup>−1</sup>). X-ray crystallography resolves stereochemistry and tautomeric forms, as seen in studies of 5,8-dihydroxynaphtho[2,3-c]furan-4,9-dione, where the isobenzofuran tautomer is disfavored due to instability .

Q. What natural sources produce naphtho[2,3-b]furan-4,9-dione derivatives, and how do synthetic analogues compare?

Natural derivatives, such as 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, are isolated from Tabebuia species and exhibit antifungal activity (MIC: 1.56–25 µg/mL against Candida albicans). Synthetic analogues with modified hydroxyl or acetyl groups often show enhanced potency and selectivity, e.g., 2-acetylnaphtho[2,3-b]furan-4,9-dione derivatives demonstrate antiparasitic activity (IC50: 0.78–6.25 µg/mL against Leishmania) .

Q. What is the role of redox cycling in the mechanism of action of this compound class?

The quinone moiety undergoes enzymatic one- or two-electron reduction (e.g., via NAD(P)H quinone oxidoreductase 1, NQO1), generating reactive oxygen species (ROS) like superoxide (O2<sup>•−</sup>). This redox activation is critical for antiproliferative effects in keratinocytes and tumor cells. Inhibitors of NQO1 (e.g., dicoumarol) block activity, confirming enzyme-dependent mechanisms .

Advanced Research Questions

Q. How can enzymatic activation pathways be exploited to target cancer cells selectively?

NQO1 is overexpressed in certain tumors, making it a potential biomarker for selective toxicity. Compounds like 2-substituted naphtho[2,3-b]furan-4,9-diones are prodrugs activated by NQO1-mediated reduction, releasing cytotoxic ROS in cancer cells while sparing normal cells. Co-administration with NQO1 inhibitors in non-malignant tissues may further enhance selectivity .

Q. What strategies mitigate off-target cytotoxicity (e.g., membrane damage) in naphtho[2,3-b]furan-4,9-dione derivatives?

Balancing redox activity and lipophilicity is key. Derivatives with polar substituents (e.g., hydroxyl or oxadiazole groups) reduce membrane damage (LDH release <20% at 10 µM) while retaining antiproliferative potency. Computational modeling of logP values and molecular dynamics simulations predict membrane permeability and guide structural optimization .

Q. How do naphtho[2,3-b]furan-4,9-diones interact with inflammatory pathways, and what structural features drive this activity?

These compounds inhibit nuclear factor-κB (NF-κB) activation and downstream mediators (e.g., COX-2, iNOS) in macrophages. The 5,8-dihydroxy configuration is critical for suppressing lipopolysaccharide-induced TNF-α and IL-6 production (IC50: ~5 µM). Methyl or acetyl groups at the 3-position enhance solubility and bioavailability in in vivo inflammation models .

Q. What crystallographic or computational methods elucidate tautomerism and electronic structure in this compound class?

Q. How can cross-disciplinary approaches evaluate therapeutic potential beyond oncology (e.g., infectious diseases)?

Derivatives like 2-acetylnaphtho[2,3-b]furan-4,9-dione show broad-spectrum activity against Trypanosoma cruzi (IC50: 1.2 µM) and Leishmania spp. High-throughput screening combined with transcriptomic profiling identifies target pathways (e.g., mitochondrial electron transport chain disruption). Synergy with existing antimalarials or antifungals is under investigation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
Reactant of Route 2
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione

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